N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide
Description
N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide is a complex organic compound that belongs to the class of benzodiazepine derivatives
Properties
IUPAC Name |
N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O3/c1-20(2)15(24)10-21-9-12(18-19-21)16(25)22-8-7-14(23)17-11-5-3-4-6-13(11)22/h3-6,9H,7-8,10H2,1-2H3,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHKIZWSWQANQBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CN1C=C(N=N1)C(=O)N2CCC(=O)NC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide typically involves multiple steps:
Formation of the Benzodiazepine Core: The initial step involves the synthesis of the benzodiazepine core, which can be achieved through the condensation of o-phenylenediamine with a suitable carboxylic acid derivative.
Attachment of the Triazole Ring: The benzodiazepine core is then reacted with a triazole derivative under specific conditions to form the triazole-benzodiazepine intermediate.
Introduction of the Acetamide Group: Finally, the intermediate is reacted with N,N-dimethylacetamide to introduce the acetamide group, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N-dimethyl-2-[4-(2-hydroxy-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide.
Scientific Research Applications
N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to benzodiazepine receptors in the central nervous system, modulating neurotransmitter activity.
Pathways Involved: It can influence the GABAergic pathway, enhancing the inhibitory effects of GABA and leading to sedative or anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine derivative with similar sedative properties.
Lorazepam: Known for its anxiolytic effects, similar to the target compound.
Clonazepam: Used in the treatment of seizure disorders, sharing a similar mechanism of action.
Uniqueness
N,N-dimethyl-2-[4-(2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbonyl)triazol-1-yl]acetamide is unique due to its specific triazole-benzodiazepine structure, which may confer distinct pharmacological properties compared to other benzodiazepines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
